Sodium 5-ethyl-5-methylbarbiturate Sodium 5-ethyl-5-methylbarbiturate
Brand Name: Vulcanchem
CAS No.: 94201-54-4
VCID: VC16977888
InChI: InChI=1S/C7H10N2O3.2Na/c1-3-7(2)4(10)8-6(12)9-5(7)11;;/h3H2,1-2H3,(H2,8,9,10,11,12);;/q;2*+1/p-2
SMILES:
Molecular Formula: C7H8N2Na2O3
Molecular Weight: 214.13 g/mol

Sodium 5-ethyl-5-methylbarbiturate

CAS No.: 94201-54-4

Cat. No.: VC16977888

Molecular Formula: C7H8N2Na2O3

Molecular Weight: 214.13 g/mol

* For research use only. Not for human or veterinary use.

Sodium 5-ethyl-5-methylbarbiturate - 94201-54-4

Specification

CAS No. 94201-54-4
Molecular Formula C7H8N2Na2O3
Molecular Weight 214.13 g/mol
IUPAC Name disodium;5-ethyl-5-methyl-6-oxopyrimidine-2,4-diolate
Standard InChI InChI=1S/C7H10N2O3.2Na/c1-3-7(2)4(10)8-6(12)9-5(7)11;;/h3H2,1-2H3,(H2,8,9,10,11,12);;/q;2*+1/p-2
Standard InChI Key MHMYZUAECFBNHI-UHFFFAOYSA-L
Canonical SMILES CCC1(C(=NC(=NC1=O)[O-])[O-])C.[Na+].[Na+]

Introduction

Structural and Physicochemical Properties

Molecular Architecture

Sodium 5-ethyl-5-methylbarbiturate features a barbituric acid backbone modified with ethyl (-C₂H₅) and methyl (-CH₃) groups at the 5-position. Its molecular formula is C7H10N2O3Na\text{C}_7\text{H}_{10}\text{N}_2\text{O}_3\cdot\text{Na}, with a molecular weight of 214.13 g/mol . The sodium ion coordinates with the deprotonated oxygen at the 2-position, forming a stable ionic structure . Key structural identifiers include:

  • SMILES: CCC1(C(=O)NC(=O)NC1=O)C.[Na+]

  • InChIKey: MSVXMJNBQDCJRL-UHFFFAOYSA-N

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC7H10N2O3Na\text{C}_7\text{H}_{10}\text{N}_2\text{O}_3\cdot\text{Na}
Molecular Weight214.13 g/mol
DensityNot reported
Boiling PointDecomposes before boiling
SolubilityHigh in polar solvents (e.g., methanol)

The compound’s stability is attributed to its ionic nature, though it may decompose under acidic conditions to form 5-ethyl-5-methylbarbituric acid .

Synthesis and Manufacturing

Industrial Synthesis

A patented method for analogous barbiturates involves a two-step process :

  • Condensation: Diethyl α-ethyl-α-methylmalonate reacts with urea in a sodium methoxide-methanol solution under reflux.

  • Acidification: The sodium salt intermediate is treated with hydrochloric acid to yield the free acid, followed by recrystallization in ethanol-water.

Table 2: Synthesis Parameters

ParameterConditionSource
CatalystSodium methoxide
SolventMethanol
TemperatureReflux (~85°C)
YieldHigh (>85%)

This method emphasizes mild conditions, scalability, and minimal waste, making it industrially viable .

Pharmacological Profile

Mechanism of Action

As a barbiturate, sodium 5-ethyl-5-methylbarbiturate potentiates GABAₐ receptor activity, increasing chloride ion influx and neuronal hyperpolarization . Its ethyl and methyl groups confer a shorter duration of action compared to phenobarbital .

Therapeutic Applications

Table 3: Comparative Pharmacokinetics

BarbiturateOnset (min)Duration (h)
Sodium 5-ethyl-5-methylbarbiturate15–303–6
Phenobarbital30–606–12
Pentobarbital10–202–4

Industrial and Research Applications

Chemical Intermediate

The compound serves as a precursor in synthesizing thiobarbiturates, where sulfur replaces the 2-oxygen atom . For example, sodium 5-ethyl-5-(isopropylthiomethyl)barbiturate (CID 52200) is derived via thioether formation .

Analytical Chemistry

Used in spectrophotometric assays to quantify trace metals (e.g., copper) through chelation reactions .

Comparison with Structural Analogs

Table 4: Structural and Functional Comparison

Compound5-SubstituentsPrimary Use
Sodium 5-ethyl-5-methylbarbiturateEthyl, MethylSedation
Sodium PhenobarbitalPhenylAnticonvulsant
Sodium Pentobarbital1-MethylbutylAnesthesia
Sodium Thiopental5-Ethyl-5-(1-methylbutyl), SulfurInduction agent

The methyl group in sodium 5-ethyl-5-methylbarbiturate reduces lipid solubility, shortening its half-life compared to pentobarbital .

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